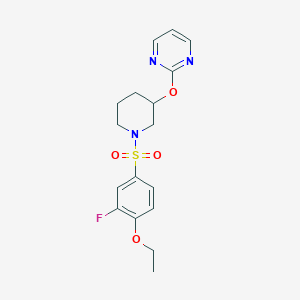
2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine" is a chemical entity that appears to be related to various pyrimidine derivatives, which are known for their wide range of biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The derivatives of pyrimidine have been studied for their potential applications in medicinal chemistry, particularly due to their antiviral, anticancer, and antimicrobial properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex and may involve multiple steps. For instance, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a related compound, involves a practical synthesis from commercially available starting materials through a series of telescoped steps, leading to a key intermediate for potent deoxycytidine kinase inhibitors . Although the specific synthesis of "this compound" is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, involving halogenated pyrimidine precursors and subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray crystallography can provide detailed information about the molecular and crystal structure, as demonstrated by the analysis of a related compound, 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile. The study revealed that the pyridine and pyrimidine rings in this compound are almost coplanar, which could be an important factor in its biological activity . This information suggests that the planarity of the rings in "this compound" might also be an important aspect to consider in its molecular structure analysis.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can vary significantly depending on the substituents and reaction conditions. For example, the reaction of 1-ethoxy-2,4-dinitronaphthalene with piperidine in dimethyl sulfoxide occurs in two stages, with the formation of a σ-adduct followed by a slower decay, as measured by stopped-flow kinetics . Similarly, the reactivity of "this compound" would depend on its functional groups and the reaction environment, which could influence its potential as a pharmaceutical agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the introduction of halogen atoms or alkyl groups can affect the compound's solubility, stability, and reactivity. The synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with various substituents at position 5 showed that these modifications can lead to significant differences in antiviral activity and toxicity . Therefore, analyzing the physical and chemical properties of "this compound" would be essential to understand its potential applications and limitations.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is part of research efforts exploring novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties. These compounds, including variants of the specified chemical structure, have been synthesized for various purposes, such as antimicrobial activities. Some of these derivatives have demonstrated significant activity, indicating the potential utility of this compound class in developing new antimicrobial agents (Ammar et al., 2004).
Molecular Interactions and Dynamics
- Quantum chemical and molecular dynamic simulation studies have been conducted to understand the adsorption and corrosion inhibition properties of similar piperidine derivatives on the corrosion of iron. These studies offer insights into the electronic structure and reactivity parameters of these compounds, providing a foundation for their potential applications in materials science and corrosion inhibition (Kaya et al., 2016).
Herbicidal Applications
- The chemical framework of the specified compound is related to new pyrimidine and triazine intermediates prepared for herbicidal sulfonylureas. Research in this area has focused on developing selective post-emergence herbicides, with modifications to the sulfonylurea structure leading to variations in selectivity and efficacy for agricultural applications (Hamprecht et al., 1999).
Pharmaceutical Research
- Derivatives of the compound have been investigated for their potential as hypoglycemic agents, with structure-activity relationship studies revealing significant insights into the modifications that enhance biological activity. These studies highlight the compound's relevance in designing new therapeutic agents for diabetes management (Grell et al., 1998).
properties
IUPAC Name |
2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-2-24-16-7-6-14(11-15(16)18)26(22,23)21-10-3-5-13(12-21)25-17-19-8-4-9-20-17/h4,6-9,11,13H,2-3,5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJHVWZNORHANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)
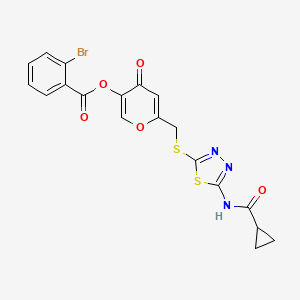
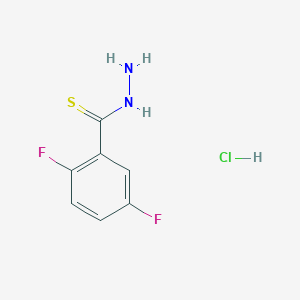
![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)

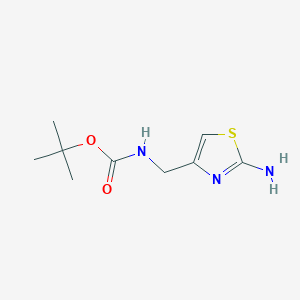
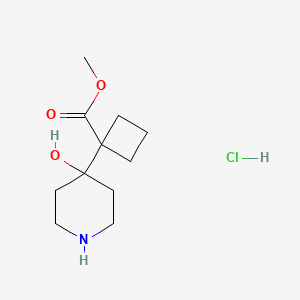
![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

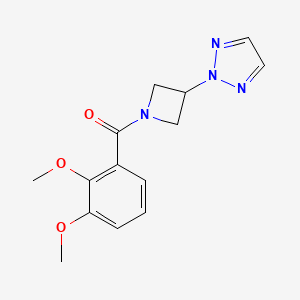
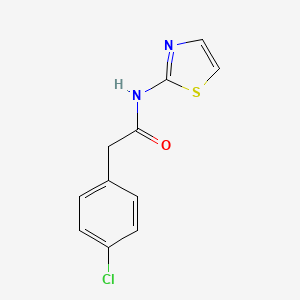
![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)